![molecular formula C10H19NO B13223049 2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminobutan-2-yl)bicyclo[310]hexan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane ring system
Preparation Methods
The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, providing access to sp3-rich chemical space.
Material Science: The unique structure of this compound makes it a valuable component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol can be compared with other similar compounds such as:
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound has a similar bicyclic structure but differs in the substituents attached to the ring system.
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-: Another stereoisomer with different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(1-aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-2-8(6-11)10(12)4-3-7-5-9(7)10/h7-9,12H,2-6,11H2,1H3 |
InChI Key |
CNTCVHLYXVPSRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCC2C1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
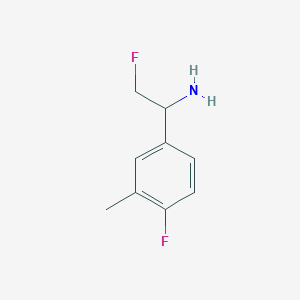
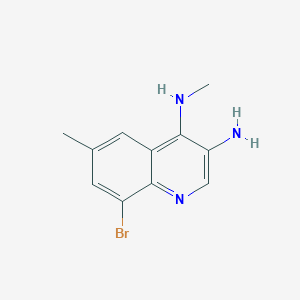

![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)

![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
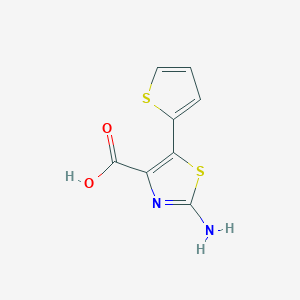
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
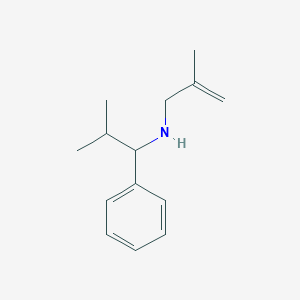
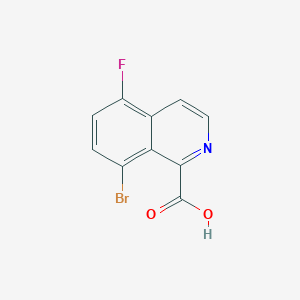
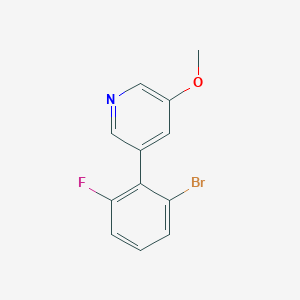
![4-Benzyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13223067.png)
